molecular formula C8H12ClN3O3 B13780354 (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride CAS No. 69782-14-5

(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride

Cat. No.: B13780354
CAS No.: 69782-14-5
M. Wt: 233.65 g/mol
InChI Key: VVHCBDPECUGWEI-UHFFFAOYSA-N
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Description

(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a nitrophenoxy group attached to an ethyl hydrazine moiety, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride typically involves the reaction of p-nitrophenol with ethylene oxide to form 2-(p-nitrophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to yield (2-(p-Nitrophenoxy)ethyl)hydrazine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and processes, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(p-Aminophenoxy)ethyl)hydrazine hydrochloride: Similar structure but with an amino group instead of a nitro group.

    (2-(p-Methoxyphenoxy)ethyl)hydrazine hydrochloride: Contains a methoxy group instead of a nitro group.

    (2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride: Contains a chloro group instead of a nitro group.

Uniqueness

(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents.

Properties

CAS No.

69782-14-5

Molecular Formula

C8H12ClN3O3

Molecular Weight

233.65 g/mol

IUPAC Name

[2-(4-nitrophenoxy)ethylamino]azanium;chloride

InChI

InChI=1S/C8H11N3O3.ClH/c9-10-5-6-14-8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H

InChI Key

VVHCBDPECUGWEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCN[NH3+].[Cl-]

Origin of Product

United States

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